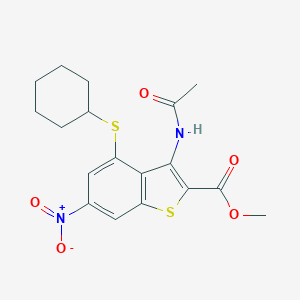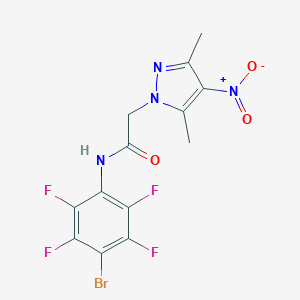![molecular formula C14H16F3N7O4 B457157 N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B457157.png)
N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is a complex organic compound featuring multiple functional groups, including pyrazole rings, trifluoromethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide typically involves multiple steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Coupling Reactions: The final compound is formed through coupling reactions involving the pyrazole intermediates and appropriate hydrazide derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nitrating Agents: Nitric acid.
Trifluoromethylation Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrazole and trifluoromethyl groups .
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities .
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitro group may participate in redox reactions . The pyrazole rings can act as hydrogen bond donors or acceptors, facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole: A simpler analog with similar trifluoromethyl and pyrazole functionalities.
4-nitro-1H-pyrazole: A related compound with a nitro group on the pyrazole ring.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Another derivative with a hydroxyl group.
Uniqueness
The uniqueness of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide lies in its combination of multiple functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C14H16F3N7O4 |
|---|---|
Molecular Weight |
403.32g/mol |
IUPAC Name |
N'-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl]-3-(4-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C14H16F3N7O4/c1-9-6-11(14(15,16)17)21-23(9)5-3-13(26)20-19-12(25)2-4-22-8-10(7-18-22)24(27)28/h6-8H,2-5H2,1H3,(H,19,25)(H,20,26) |
InChI Key |
DPCYBWTXGUYAHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B457074.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B457075.png)
![2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457077.png)
![3-[(4-chlorophenoxy)methyl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B457078.png)
![3-{4-nitro-1H-pyrazol-1-yl}-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B457079.png)


![2-{4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B457085.png)
![6-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B457086.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylpropanohydrazide](/img/structure/B457091.png)
![3-[(4-chlorophenoxy)methyl]-N-[3-(4-chlorophenoxy)-5-nitrophenyl]benzamide](/img/structure/B457092.png)
![N'-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B457093.png)
![Ethyl 3-amino-4-[(2-furylmethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B457097.png)

